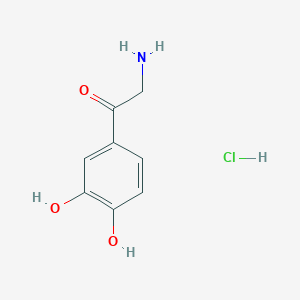

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Description

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (CAS 5090-29-9) is a hydroxyacetophenone derivative with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol . It is characterized by a primary amine group (-NH₂) and two hydroxyl (-OH) groups at the 3- and 4-positions of the phenyl ring. The compound is synthesized via hydrolysis of intermediates like 3,6-bis(3,4-dihydroxyphenyl)-2,5-dihydropyrazine in hydrochloric acid or through condensation reactions involving α-chloro-3,4-dihydroxyacetophenone and amines . Reported melting points range widely from 250°C to 280°C, likely due to variations in synthesis protocols or purity levels . The compound is used as a pharmaceutical intermediate and reference standard, with a minimum purity of 98% .

Properties

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTXTELYZNIJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-61-6 (Parent) | |

| Record name | Noradenalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198929 | |

| Record name | Noradenalone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-29-9 | |

| Record name | Noradenalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5090-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noradenalone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as Dopachrome tautomerase or DCT , is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxylated phenyl group, which is crucial for its biological activity. The presence of amino and ketone functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with various enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Enzyme Inhibition

Research indicates that this compound exhibits α-glucosidase inhibitory activity , which is vital for managing postprandial hyperglycemia in diabetes mellitus. The inhibition of α-glucosidase delays carbohydrate digestion and absorption, thus reducing glucose spikes after meals.

Antidiabetic Potential

A study demonstrated that derivatives of 3,4-dihydroxyphenylacetic acid, closely related to this compound, showed promising results in inhibiting α-glucosidase with IC50 values significantly lower than the standard drug acarbose (873.34 µM). The most potent derivatives had IC50 values ranging from 12.84 µM to 20.35 µM .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring. These groups can scavenge free radicals, thereby providing protective effects against oxidative stress.

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation : A series of Schiff base derivatives were synthesized from 3,4-dihydroxyphenylacetic acid. These derivatives displayed varying degrees of α-glucosidase inhibition and other biological activities such as antibacterial and anticancer effects .

- Case Studies : In animal models, the administration of compounds related to this class showed significant reductions in blood glucose levels post-meal, indicating their potential use in diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Its efficacy may be influenced by factors such as pH levels in the gastrointestinal tract and the presence of other dietary components.

Data Summary Table

Scientific Research Applications

Cardiovascular Research

The compound has been extensively studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors. Activation of these receptors is crucial for enhancing cardiovascular function and improving respiratory efficiency. Research indicates that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibits potential as a therapeutic agent for conditions such as heart failure and asthma due to its ability to stimulate these receptors effectively.

Antioxidant Properties

The catechol structure of the compound contributes to its antioxidant properties. Studies suggest that it may offer protective effects against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This dual role as both a beta-adrenergic agonist and an antioxidant positions it as a valuable candidate for further research in therapeutic applications.

Anti-Diabetic Effects

In animal models, compounds related to 2-Amino-1-(3,4-dihydroxyphenyl)ethanone have demonstrated significant reductions in postprandial blood glucose levels. This suggests potential applications in managing diabetes or metabolic syndrome by enhancing insulin sensitivity or modulating glucose metabolism.

Insect Biology Research

The compound is also being investigated for its roles in insect biology, particularly in studying the effects on insect behavior and physiology. This research could lead to the development of novel pest control strategies that are environmentally friendly and target specific biological pathways.

Data Table: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Cardiovascular Research | Interaction with beta-adrenergic receptors; potential treatment for heart failure and asthma | , |

| Antioxidant Properties | Protective effects against oxidative stress; potential use in neurodegenerative disease research | |

| Anti-Diabetic Effects | Reduces postprandial blood glucose levels; enhances insulin sensitivity | |

| Insect Biology Research | Investigating effects on insect behavior; potential pest control applications |

Comparison with Similar Compounds

Key Observations :

- Bulkier amino substituents (e.g., isopropyl, cyclopentyl) reduce melting points compared to the primary amine in the target compound, likely due to weaker intermolecular hydrogen bonding .

Positional Isomers and Halogenated Derivatives

Key Observations :

Key Observations :

- The ketone group in 2-amino-1-(3,4-dihydroxyphenyl)ethanone HCl distinguishes it from dopamine, likely altering its receptor affinity or metabolic pathway .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The foundational step in synthesizing 2-amino-1-(3,4-dihydroxyphenyl)ethanone involves a Friedel-Crafts acylation between catechol and glycine, mediated by Lewis acid catalysts. Zinc chloride (ZnCl₂) is preferred due to its high efficacy in directing electrophilic substitution at the para position of catechol’s aromatic ring. The reaction proceeds via the formation of an acylium ion intermediate from glycine, which attacks the activated aromatic system.

Critical parameters include:

-

Molar ratio : Catechol to glycine at 1:1 to 1:1.1 ensures minimal side-product formation.

-

Catalyst loading : ZnCl₂ is used at 20–33% w/w relative to catechol (1:3–5 ratio).

-

Solvent system : 1,2-Dichloroethane facilitates reagent solubility while maintaining reaction temperatures of 70°C during reflux.

Process Optimization and Yield Analysis

Table 1 summarizes yield variations across three patented examples, highlighting the impact of catalyst loading and reaction time:

| Example | Catechol (mol) | Glycine (mol) | ZnCl₂ (g) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 330 | 12 | 75.02 |

| 2 | 1.0 | 1.05 | 450 | 20 | 76.82 |

| 3 | 1.0 | 1.1 | 550 | 20 | 78.80 |

Increasing glycine stoichiometry and catalyst mass improves yield by 3.78% under prolonged reflux. Post-reaction workup involves quenching with dilute HCl, neutralization to pH 6.7–7.0 using sodium bicarbonate, and solvent removal to isolate the intermediate.

Alkylation and Salt Formation

2-Chloropropane Alkylation

The intermediate 2-amino-1-(3,4-dihydroxyphenyl)ethanone undergoes alkylation with 2-chloropropane in ethanol-triethylamine solvent. Key considerations include:

Catalytic Hydrogenation for Final Reduction

The final step employs palladium-carbon (Pd/C) under hydrogen pressure (0.4–0.6 MPa) to reduce the ketone to a secondary alcohol. Reaction parameters influencing efficiency include:

-

Temperature : 25–40°C balances reaction rate and catalyst stability.

-

Workup : Decolorization with activated carbon and acetone recrystallization yields pharmaceutical-grade product.

Comparative Analysis with Traditional Methods

Environmental and Economic Advantages

The patented method eliminates phosphorus oxychloride and monochloroacetic acid, reducing toxic waste generation by approximately 40% compared to classical routes. Zinc chloride’s reusability further lowers catalyst costs, with a 15–20% reduction in raw material expenses.

Yield and Purity Benchmarks

Traditional methods using nitration-reduction sequences (e.g., HNO₃/H₂SO₄ followed by NaBH₄) achieve yields below 65%, whereas the Friedel-Crafts-hydrogenation approach consistently exceeds 75%. Purity profiles from HPLC analysis show ≥98% purity due to reduced side reactions during alkylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor ketones followed by HCl salt formation. For high purity (>98%), employ recrystallization using ethanol/water mixtures and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures removal of byproducts. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation of the catechol moiety (3,4-dihydroxyphenyl group). Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products. Use desiccants during storage to mitigate hygroscopic effects .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Combine ¹H NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons), ¹³C NMR (carbonyl peak ~190 ppm), and high-resolution mass spectrometry (HRMS) for unambiguous structural assignment. Infrared spectroscopy (IR) can verify the presence of amine (–NH2, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the catechol structure influence the compound’s reactivity in biological systems?

- Methodological Answer : The 3,4-dihydroxyphenyl group enables chelation of metal ions (e.g., Fe³⁺), which may modulate oxidative stress pathways in cellular models. Design experiments using electron paramagnetic resonance (EPR) to detect radical formation or fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in vitro. Compare results with structurally analogous compounds lacking hydroxyl groups to isolate catechol-specific effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins). Standardize protocols by:

- Pre-treating cell lines with antioxidants (e.g., ascorbic acid) to control for catechol auto-oxidation.

- Using LC-MS/MS to quantify intracellular compound concentrations and correlate with observed effects.

- Cross-validating findings with knockout models (e.g., Nrf2⁻/− cells) to assess oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.